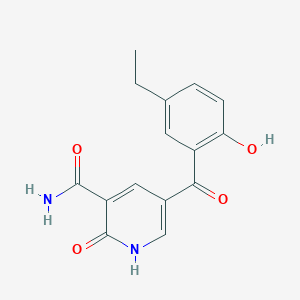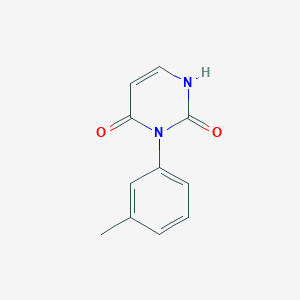
N-(2,3-Dihydro-1H-inden-1-ylidene)-4-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-Dihydro-1H-inden-1-ylidene)-4-methylbenzenesulfonamide: is a synthetic organic compound known for its potential applications in medicinal chemistry. It is characterized by the presence of an indene moiety linked to a benzenesulfonamide group, which imparts unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-Dihydro-1H-inden-1-ylidene)-4-methylbenzenesulfonamide typically involves the condensation of 2,3-dihydro-1H-indene-1-one with 4-methylbenzenesulfonamide under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity this compound .
化学反応の分析
Types of Reactions: N-(2,3-Dihydro-1H-inden-1-ylidene)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic medium.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols; solvents like dichloromethane or acetonitrile
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
作用機序
The mechanism of action of N-(2,3-Dihydro-1H-inden-1-ylidene)-4-methylbenzenesulfonamide involves its interaction with molecular targets such as LSD1. By inhibiting LSD1, the compound can modulate histone methylation, leading to changes in gene expression. This inhibition can result in the suppression of cancer cell proliferation and the induction of apoptosis .
類似化合物との比較
N-(2,3-Dihydro-1H-inden-1-ylidene)benzohydrazides: These compounds also target LSD1 and exhibit similar biological activities.
N-(1-(5-chloro-2-hydroxyphenyl)ethylidene)-3-(morpholinosulfonyl)benzohydrazide: Another potent LSD1 inhibitor with comparable anticancer properties.
Uniqueness: N-(2,3-Dihydro-1H-inden-1-ylidene)-4-methylbenzenesulfonamide stands out due to its specific structural features that enhance its binding affinity and selectivity towards LSD1. This makes it a promising candidate for further development as a therapeutic agent .
特性
分子式 |
C16H15NO2S |
|---|---|
分子量 |
285.4 g/mol |
IUPAC名 |
(NE)-N-(2,3-dihydroinden-1-ylidene)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C16H15NO2S/c1-12-6-9-14(10-7-12)20(18,19)17-16-11-8-13-4-2-3-5-15(13)16/h2-7,9-10H,8,11H2,1H3/b17-16+ |
InChIキー |
YHZFQVGRPVHLHZ-WUKNDPDISA-N |
異性体SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C/2\CCC3=CC=CC=C32 |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C2CCC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-{[(3,4-dimethylphenyl)sulfonyl]amino}ethyl)-3,4-dimethylbenzenesulfonamide](/img/structure/B13357324.png)

![1-[(4-bromo-2-isopropyl-5-methylphenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B13357331.png)









![3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357419.png)
![3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357424.png)
